Penehyclidine

Descripción

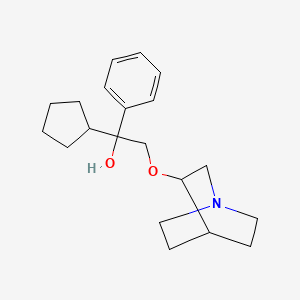

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-cyclopentyl-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO2/c22-20(18-8-4-5-9-18,17-6-2-1-3-7-17)15-23-19-14-21-12-10-16(19)11-13-21/h1-3,6-7,16,18-19,22H,4-5,8-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKRIWMDLNOSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(COC2CN3CCC2CC3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301007814 | |

| Record name | 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87827-02-9 | |

| Record name | Penehyclidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87827-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penehyclidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087827029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penequinine, Penehyclidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16287 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENEQUININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353CX8CSHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Penehyclidine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Applications and Mechanisms of Penehyclidine Hydrochloride

Executive Summary

This compound hydrochloride (PHC) is a potent anticholinergic agent with a selective antagonist profile for M1 and M3 muscarinic acetylcholine receptors.[1] Developed in China, it has established clinical applications as a reversal agent for organophosphorus poisoning and as a preanesthetic medication.[1] Emerging evidence also supports its utility in the prevention of postoperative nausea and vomiting (PONV) and as a potential therapeutic for chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the pharmacology, clinical efficacy, and underlying molecular mechanisms of this compound hydrochloride, tailored for researchers, scientists, and drug development professionals.

Core Pharmacology and Mechanism of Action

This compound hydrochloride exerts its pharmacological effects primarily through the competitive antagonism of M1 and M3 muscarinic acetylcholine receptors.[2] This selectivity allows for targeted inhibition of cholinergic responses in various tissues while minimizing the M2 receptor-mediated cardiovascular side effects commonly associated with non-selective anticholinergics like atropine.[1]

Receptor Selectivity

Signaling Pathways

This compound hydrochloride has been shown to modulate several key intracellular signaling pathways, contributing to its anti-inflammatory and cytoprotective effects.

-

NF-κB Pathway: this compound hydrochloride can inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation. This leads to a downstream reduction in the expression of pro-inflammatory cytokines.

-

JNK/SAPK Pathway: The c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) signaling pathway is implicated in the inflammatory response in COPD. This compound hydrochloride has been observed to inhibit this pathway.

-

mTOR/Keap1/Nrf2 Pathway: this compound hydrochloride has been shown to modulate the mTOR/Keap1/Nrf2 signaling pathway, which is involved in cellular stress responses and autophagy.

Diagram: this compound Hydrochloride's Core Mechanism of Action

Caption: this compound hydrochloride selectively antagonizes M1 and M3 muscarinic receptors.

Clinical Applications and Efficacy

Organophosphorus Poisoning

This compound hydrochloride is a cornerstone in the management of acute organophosphorus pesticide poisoning (AOPP). It effectively counteracts the muscarinic and nicotinic symptoms arising from acetylcholinesterase inhibition.

Table 1: Efficacy of this compound Hydrochloride in Acute Organophosphorus Pesticide Poisoning (AOPP)

| Outcome Metric | This compound HCl vs. Atropine | This compound HCl + Atropine vs. Atropine Alone | Reference |

| Cure Rate | Higher (RR: 1.16, 95% CI: 1.08–1.24) | Higher | |

| Mortality Rate | Lower (RR: 0.35, 95% CI: 0.19–0.65) | Lower | |

| Incidence of Restlessness | Lower (RR: 0.26, 95% CI: 0.22–0.29) | - | |

| Hospitalization Time | Shorter | Shorter |

RR: Risk Ratio; CI: Confidence Interval.

Preanesthetic Medication

As a preanesthetic medication, this compound hydrochloride is utilized to reduce respiratory secretions, inhibit vagal reflexes, and induce sedation. Its M3 receptor antagonism leads to bronchodilation and decreased mucus production, which is advantageous during anesthesia.

Postoperative Nausea and Vomiting (PONV)

Recent meta-analyses have highlighted the efficacy of this compound hydrochloride in the prevention of PONV.

Table 2: Efficacy of this compound Hydrochloride in Preventing Postoperative Nausea and Vomiting (PONV)

| Outcome Metric | This compound HCl vs. Control | Reference |

| Incidence of PONV | Reduced (RR: 0.64, 95% CI: 0.50-0.82) | |

| Requirement for Rescue Antiemetics | Reduced (RR: 0.46, 95% CI: 0.22-0.96) | |

| Incidence of Dry Mouth | Increased (RR: 2.64, 95% CI: 1.98-3.50) |

RR: Risk Ratio; CI: Confidence Interval.

Chronic Obstructive Pulmonary Disease (COPD)

The bronchodilatory and anti-inflammatory properties of this compound hydrochloride make it a promising candidate for the management of COPD. By blocking M3 receptors in the airway smooth muscle, it leads to bronchodilation. Furthermore, its inhibitory effects on inflammatory signaling pathways may help to mitigate the chronic inflammation characteristic of COPD.

Pharmacokinetics

Following intramuscular administration in healthy adults, this compound hydrochloride is rapidly absorbed, with detection in the blood within 2 minutes. It is widely distributed throughout the body, with the highest concentrations found in the submandibular glands, followed by the lungs, spleen, and other organs. The primary routes of elimination are through urine and feces, with approximately 94.17% of the dose excreted within 24 hours. In rats, metabolites have been identified as oxygenated and hydroxylated products of the parent compound.

Table 3: Pharmacokinetic Parameters of this compound Hydrochloride

| Parameter | Value | Species | Reference |

| Time to Detection in Blood (Tdet) | 2 minutes | Human | |

| Peak Blood Concentration Time (Tmax) | ~34 minutes | Human | |

| Peak Blood Concentration (Cmax) | ~13.20 µg/L | Human | |

| 24-hour Excretion | 94.17% | Not Specified |

Experimental Protocols

Animal Model of Organophosphate Poisoning

A common experimental model to evaluate the efficacy of this compound hydrochloride in organophosphate poisoning involves the use of rats.

-

Animal Model: Wistar rats.

-

Poisoning Agent: Dichlorvos, administered subcutaneously at a lethal dose (e.g., 25 mg/kg).

-

Treatment: this compound hydrochloride administered intramuscularly at varying doses (e.g., 3-30 mg/kg) prior to or following dichlorvos administration.

-

Endpoints: Survival rate at specific time points (e.g., 10 minutes, 24 hours), time to onset of symptoms, and time to death.

Western Blot Analysis of NF-κB Pathway

To investigate the effect of this compound hydrochloride on the NF-κB pathway, the following general protocol can be employed.

-

Cell Culture and Treatment: A suitable cell line (e.g., RAW264.7 macrophages) is cultured and pre-treated with various concentrations of this compound hydrochloride for a specified duration (e.g., 1 hour). Subsequently, the cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from the cells using a commercial extraction kit.

-

Western Blotting:

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against target proteins (e.g., p-p65, p65, IκBα) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Diagram: Experimental Workflow for NF-κB Pathway Analysis

Caption: Workflow for analyzing the effect of PHC on the NF-κB pathway.

Conclusion

This compound hydrochloride is a valuable anticholinergic drug with a well-defined role in the treatment of organophosphorus poisoning and as a preanesthetic agent. Its selective M1/M3 receptor antagonism provides a favorable therapeutic window, minimizing cardiovascular side effects. The growing body of evidence for its efficacy in preventing PONV and its potential in treating COPD, coupled with its modulatory effects on key inflammatory signaling pathways, highlights its significance for further research and drug development. This guide provides a foundational understanding for professionals in the field to explore the full therapeutic potential of this compound.

References

An In-depth Technical Guide to Penehyclidine Hydrochloride: Chemical Structure, Pharmacological Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penehyclidine hydrochloride (PHC) is a potent anticholinergic agent with selective antagonist activity against M1 and M3 muscarinic acetylcholine receptors.[1][2][3] Developed in China, it is utilized clinically for organophosphorus poisoning and as a preanesthetic medication.[4] Its pharmacological profile, characterized by strong peripheral and central anticholinergic effects with minimal cardiovascular side effects typically associated with M2 receptor blockade, has made it a subject of extensive research.[4] This guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key experimental findings related to this compound hydrochloride.

Chemical Structure and Properties

This compound hydrochloride is a synthetic derivative of scopolamine. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-cyclopentyl-1-phenylethanol;hydrochloride |

| Molecular Formula | C₂₀H₃₀ClNO₂ |

| Molecular Weight | 351.9 g/mol |

| CAS Number | 125553-27-3 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and ethanol |

Synthesis

A scalable and efficient synthesis of this compound hydrochloride has been developed, with an improved overall yield from 36% to 54%. The synthesis involves a robust and cost-effective Corey–Chaykovsky reaction, followed by a nucleophilic ring-opening substitution.

Synthetic Scheme

A common synthetic route starts from 3-quinuclidinol and involves the following key transformations:

Synthetic workflow for this compound Hydrochloride.

Mechanism of Action

This compound hydrochloride is a selective antagonist of M1 and M3 muscarinic acetylcholine receptors, with significantly lower affinity for M2 receptors. This selectivity contributes to its favorable side-effect profile, particularly the reduced incidence of tachycardia. The antagonism of M1 and M3 receptors underlies its diverse pharmacological effects, including the inhibition of glandular secretions, relaxation of smooth muscle, and central nervous system effects.

Pharmacological Effects and Signaling Pathways

This compound hydrochloride exerts potent anti-inflammatory and cytoprotective effects through the modulation of several key signaling pathways.

Inhibition of Inflammatory Cytokine Production

PHC has been shown to significantly reduce the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in various inflammatory models.

| Model | Treatment | Effect on TNF-α | Effect on IL-6 | Reference |

| LPS-induced ALI in rats | PHC | ↓ | ↓ | |

| CLP-induced sepsis in mice | PHC (0.45 mg/kg) | - | ↓ | |

| CPB-related lung injury in rats | PHC (2 mg/kg in pre-filling solution) | ↓ | ↓ | |

| LPS-stimulated RAW264.7 cells | PHC (1 and 5 µg/mL) | ↓ | ↓ | |

| Renal ischemia-reperfusion in mice | PHC (0.1, 0.5, 1 mg/kg) | ↓ | ↓ | |

| LPS-stimulated HPMVECs | PHC | ↓ | ↓ |

Modulation of NF-κB Signaling Pathway

A primary mechanism for the anti-inflammatory effects of this compound hydrochloride is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. PHC has been demonstrated to prevent the translocation of NF-κB into the nucleus, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes.

Inhibition of the NF-κB signaling pathway by this compound Hydrochloride.

Activation of Nrf2 Signaling Pathway

This compound hydrochloride has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. This activation leads to the upregulation of antioxidant enzymes, contributing to the reduction of oxidative stress in inflammatory conditions.

Activation of the Nrf2 signaling pathway by this compound Hydrochloride.

Experimental Protocols

Animal Models

-

Animals: Healthy female mice are used.

-

Grouping: Mice are randomly divided into sham, CLP, and PHC treatment groups.

-

Procedure:

-

Anesthetize the mice.

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum below the ileocecal valve.

-

Puncture the cecum once or twice with a needle.

-

Squeeze the cecum gently to extrude a small amount of feces.

-

Return the cecum to the peritoneal cavity and close the incision.

-

The sham group undergoes the same procedure without ligation and puncture.

-

-

PHC Administration: Administer this compound hydrochloride (e.g., 0.45 mg/kg) intraperitoneally one hour before surgery.

-

Sample Collection: Collect blood and tissue samples at specified time points (e.g., 12 hours) post-surgery for analysis.

-

Animals: Male Sprague-Dawley rats are used.

-

Grouping: Rats are randomly divided into control, LPS, and PHC treatment groups.

-

Procedure: Induce ALI by intravenous injection of LPS (e.g., 5 mg/kg).

-

PHC Administration: Pre-treat rats with varied doses of this compound hydrochloride 0.5 hours before LPS injection.

-

Analysis: Examine arterial blood gas, lung wet/dry weight ratio, bronchoalveolar lavage fluid (BALF), and lung tissue pathology 6 hours after LPS administration.

Western Blot Analysis for NF-κB Pathway

-

Protein Extraction:

-

Homogenize lung tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p65, IκBα, p-IκBα, and a loading control (e.g., GAPDH for cytoplasmic and total protein, Histone H3 for nuclear protein) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software.

-

Conclusion

This compound hydrochloride is a selective M1 and M3 muscarinic receptor antagonist with significant anti-inflammatory and antioxidant properties. Its ability to modulate key signaling pathways such as NF-κB and Nrf2 makes it a promising therapeutic agent for a range of inflammatory conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Further research is warranted to fully elucidate its clinical applications and to determine precise quantitative measures of its receptor binding affinities.

References

- 1. A Selective M1 and M3 Receptor Antagonist, this compound Hydrochloride, Exerts Antidepressant-Like Effect in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A selective M1 and M3 receptor antagonist, this compound hydrochloride, prevents postischemic LTP: involvement of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pleiotropic effects and pharmacological properties of this compound hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Properties of Penehyclidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penehyclidine hydrochloride (PHC) is a potent anticholinergic agent with a multifaceted pharmacological profile. Primarily known for its selective antagonism of M1 and M3 muscarinic acetylcholine receptors, PHC has established clinical applications in organophosphate poisoning and as a preanesthetic medication.[1] Beyond its anticholinergic effects, emerging evidence has revealed significant anti-inflammatory, antioxidant, and cytoprotective properties, positioning it as a molecule of interest for a broader range of therapeutic indications. This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. Special emphasis is placed on its modulation of key intracellular signaling pathways, supported by detailed experimental protocols and quantitative data to facilitate further research and development.

Introduction

This compound hydrochloride is a synthetic anticholinergic drug that exhibits high selectivity for M1 and M3 muscarinic acetylcholine receptors over the M2 subtype.[2] This selectivity profile confers a significant therapeutic advantage by minimizing the cardiac side effects commonly associated with non-selective muscarinic antagonists.[1] Clinically, it is utilized for reversing organophosphate poisoning and as a preanesthetic agent to reduce secretions and inhibit vagal reflexes.[1] More recently, its pleiotropic effects, including potent anti-inflammatory and organ-protective actions, have garnered considerable attention within the scientific community.[3] This guide aims to provide a detailed technical overview of the core pharmacological properties of this compound hydrochloride for researchers and drug development professionals.

Mechanism of Action

This compound hydrochloride's primary mechanism of action is the competitive antagonism of acetylcholine at M1 and M3 muscarinic receptors. This blockade of cholinergic signaling underlies its effects on reducing glandular secretions and smooth muscle contraction.

In addition to its anticholinergic properties, PHC exerts significant anti-inflammatory effects by modulating several key intracellular signaling pathways:

-

NF-κB Pathway: this compound hydrochloride has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. PHC can blunt the phosphorylation of key signaling molecules in this pathway, preventing the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory cytokines like TNF-α and IL-6.

-

MAPK Pathways: PHC has been demonstrated to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK), two key signaling nodes in the inflammatory cascade. By inhibiting these pathways, PHC can suppress the production of inflammatory mediators.

-

Nrf2 Pathway: this compound hydrochloride has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation by PHC leads to the expression of a battery of cytoprotective genes, contributing to its organ-protective effects.

Pharmacokinetics

The pharmacokinetic profile of this compound hydrochloride has been characterized in humans. Following intramuscular or oral administration, it is absorbed and distributed to various tissues.

Table 1: Pharmacokinetic Parameters of this compound Hydrochloride in Humans (Oral Administration)

| Dosage | Cmax (ng/mL) | t½ (h) | AUC (ng·h/mL) |

| 0.4 mg | 2.65 ± 1.06 | 29.35 ± 13.56 | 71.81 ± 44.02 |

| 0.6 mg | 4.88 ± 3.14 | 25.22 ± 8.71 | 93.89 ± 65.14 |

| 0.8 mg | 5.93 ± 1.83 | 26.41 ± 6.81 | 106.50 ± 53.01 |

Data presented as mean ± standard deviation.

Pharmacodynamics

The pharmacodynamic effects of this compound hydrochloride are a direct consequence of its mechanism of action. Its anticholinergic activity leads to reduced glandular secretions and smooth muscle relaxation. Its anti-inflammatory effects are demonstrated by the dose-dependent inhibition of pro-inflammatory cytokine production.

Table 2: Anti-inflammatory Activity of this compound Hydrochloride

| Mediator | Effect | Cell Type | Inducer |

| TNF-α | Inhibition | Macrophages, Microglia | LPS |

| IL-6 | Inhibition | Macrophages, Microglia | LPS |

| IL-1β | Inhibition | Microglia | LPS |

| Nitric Oxide (NO) | Inhibition | Microglia | LPS |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of this compound hydrochloride for M1 and M3 muscarinic receptors.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing human M1 or M3 muscarinic receptors.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of this compound hydrochloride in a suitable assay buffer.

-

Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound hydrochloride that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Western Blot Analysis of NF-κB Pathway Activation

This protocol outlines a method to assess the effect of this compound hydrochloride on the phosphorylation of key proteins in the NF-κB pathway in response to an inflammatory stimulus.

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., macrophages) and pre-treat with varying concentrations of this compound hydrochloride for a specified time.

-

Stimulation: Induce inflammation by treating the cells with lipopolysaccharide (LPS).

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of NF-κB pathway proteins (e.g., p65, IκBα).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of this compound hydrochloride on protein phosphorylation.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound hydrochloride.

Caption: this compound hydrochloride inhibits the NF-κB signaling pathway.

Caption: this compound hydrochloride inhibits the p38 MAPK and JNK signaling pathways.

Caption: this compound hydrochloride activates the Nrf2 antioxidant pathway.

Conclusion

This compound hydrochloride is a pharmacologically diverse molecule with well-established anticholinergic effects and newly appreciated anti-inflammatory and cytoprotective properties. Its selectivity for M1 and M3 muscarinic receptors provides a favorable safety profile compared to non-selective agents. The ability of this compound hydrochloride to modulate key signaling pathways, including the inhibition of NF-κB and MAPK pathways and the activation of the Nrf2 pathway, underscores its therapeutic potential beyond its current clinical uses. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and harness the full therapeutic potential of this promising compound.

References

Penehyclidine Hydrochloride: A Technical Guide to its Selective M1 and M3 Muscarinic Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penehyclidine hydrochloride (PHC) is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a notably higher affinity for the M1 and M3 subtypes over the M2, M4, and M5 subtypes.[1][2][3] This selectivity profile confers a range of pharmacologically desirable effects, including the reduction of glandular secretions and relaxation of smooth muscle, with a diminished propensity for cardiac side effects typically associated with non-selective muscarinic antagonists.[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound hydrochloride, focusing on its mechanism of action as a selective M1 and M3 receptor antagonist. Detailed experimental protocols for the characterization of this antagonism are provided, alongside a summary of its binding and functional activity. Furthermore, key signaling pathways are illustrated to provide a comprehensive understanding of its cellular effects.

Introduction

This compound hydrochloride, a derivative of scopolamine, is an anticholinergic agent with a distinct pharmacological profile characterized by its selective antagonism of M1 and M3 muscarinic receptors. Developed in China, it is utilized for a variety of clinical applications, including as a preanesthetic medication to reduce respiratory secretions and in the treatment of organophosphorus poisoning. Its selectivity for M1 and M3 receptors is a key attribute, as these receptors are predominantly located in the central nervous system, exocrine glands, and smooth muscle tissues. By preferentially blocking these subtypes, this compound hydrochloride can exert its therapeutic effects while minimizing the cardiac effects associated with the M2 receptor subtype.

Chemical Properties

This compound hydrochloride is the hydrochloride salt of this compound. Its chemical and physical properties are summarized below.

| Property | Value |

| Chemical Formula | C₂₀H₃₀ClNO₂ |

| Molecular Weight | 351.9 g/mol |

| IUPAC Name | 2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-cyclopentyl-1-phenylethanol;hydrochloride |

| CAS Number | 151937-76-7 |

| PubChem CID | 177923 |

Mechanism of Action: Selective M1 and M3 Receptor Antagonism

This compound hydrochloride functions as a competitive antagonist at M1 and M3 muscarinic acetylcholine receptors. This means it binds to the same site as the endogenous neurotransmitter, acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating downstream signaling cascades.

The M1 and M3 receptor subtypes are both G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins. Upon agonist binding, this G-protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the various cellular responses associated with M1 and M3 receptor activation, such as smooth muscle contraction and glandular secretion. This compound hydrochloride, by blocking the initial binding of acetylcholine, effectively inhibits this entire signaling pathway.

Signaling Pathway of M1 and M3 Muscarinic Receptor Antagonism by this compound Hydrochloride

Quantitative Data

The selectivity of this compound hydrochloride for M1 and M3 receptors is evident from both radioligand binding assays and functional antagonism studies.

Table 1: Representative Binding Affinity of a Selective M1/M3 Antagonist

Due to the limited availability of publicly accessible direct binding affinity data (Ki values) for this compound hydrochloride across all five human muscarinic receptor subtypes, the following table presents representative data for a well-characterized selective M1/M3 antagonist to illustrate the typical selectivity profile.

| Receptor Subtype | Representative pKi | Representative Ki (nM) |

| M1 | 8.9 | 1.26 |

| M2 | 7.4 | 39.8 |

| M3 | 8.8 | 1.58 |

| M4 | 7.7 | 20.0 |

| M5 | 7.9 | 12.6 |

| Data is illustrative and based on known selective M1/M3 antagonists. |

Table 2: Functional Antagonism of this compound Hydrochloride

Functional assays, such as the inhibition of agonist-induced smooth muscle contraction, provide a measure of the antagonist's potency (pA2 value). A higher pA2 value indicates greater potency.

| Tissue/Assay | Agonist | pA2 Value of PHC | Reference Receptor |

| Guinea Pig Trachea | Acetylcholine | 8.12 | M3 |

| Guinea Pig Ileum | Acetylcholine | 7.95 | M3 |

| pA2 values are derived from Schild analysis of functional assays. |

Experimental Protocols

The following protocols provide detailed methodologies for the characterization of this compound hydrochloride's interaction with muscarinic receptors.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound hydrochloride for the five human muscarinic receptor subtypes (M1-M5) expressed in a stable cell line (e.g., CHO-K1 cells).

Materials:

-

CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

-

This compound hydrochloride

-

Non-specific binding control (e.g., atropine)

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture the specific receptor-expressing CHO-K1 cells to confluency.

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound hydrochloride.

-

For total binding wells, add buffer instead of PHC.

-

For non-specific binding wells, add a high concentration of a non-labeled antagonist like atropine.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound hydrochloride to determine the IC50 value (the concentration of PHC that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound hydrochloride to block agonist-induced increases in intracellular calcium in cells expressing M1 or M3 receptors.

Materials:

-

HEK293 or CHO cells stably expressing human M1 or M3 receptors

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Muscarinic agonist (e.g., carbachol, acetylcholine)

-

This compound hydrochloride

-

Fluorescence plate reader with automated liquid handling

Procedure:

-

Cell Plating and Dye Loading:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Remove the culture medium and load the cells with the calcium-sensitive dye in HBSS for a specified time at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

-

Antagonist Incubation:

-

Add varying concentrations of this compound hydrochloride to the wells and incubate for a predetermined period.

-

-

Agonist Stimulation and Signal Detection:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Record the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the log concentration of this compound hydrochloride to determine the IC50 value.

-

Guinea Pig Ileum Contraction Assay

This ex vivo functional assay assesses the potency of this compound hydrochloride in antagonizing acetylcholine-induced smooth muscle contraction in a native tissue preparation rich in M3 receptors.

Materials:

-

Guinea pig

-

Tyrode's solution (or similar physiological salt solution)

-

Acetylcholine

-

This compound hydrochloride

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

-

Clean the ileum segment and cut it into smaller pieces.

-

Mount the ileum segments in an organ bath containing oxygenated Tyrode's solution at 37°C under a resting tension.

-

-

Schild Analysis:

-

Allow the tissue to equilibrate.

-

Obtain a cumulative concentration-response curve for acetylcholine.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a known concentration of this compound hydrochloride for a set time.

-

Obtain a second cumulative concentration-response curve for acetylcholine in the presence of PHC.

-

Repeat this process with increasing concentrations of PHC.

-

-

Data Analysis:

-

Measure the rightward shift in the acetylcholine concentration-response curve caused by each concentration of this compound hydrochloride.

-

Calculate the dose ratio (the ratio of the EC50 of acetylcholine in the presence and absence of the antagonist).

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the log molar concentration of this compound hydrochloride.

-

The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist's concentration-response curve.

-

Conclusion

This compound hydrochloride is a valuable pharmacological tool and therapeutic agent due to its selective antagonism of M1 and M3 muscarinic receptors. This selectivity allows for targeted effects on the central nervous system, exocrine glands, and smooth muscle, while minimizing unwanted cardiac side effects. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro and ex vivo characterization of this compound hydrochloride and other novel muscarinic receptor antagonists. Further research into the nuanced interactions of this compound with its target receptors will continue to elucidate its full therapeutic potential.

References

- 1. Pleiotropic effects and pharmacological properties of this compound hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Selective M1 and M3 Receptor Antagonist, this compound Hydrochloride, Exerts Antidepressant-Like Effect in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Anticholinergic Effects of Penehyclidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penehyclidine hydrochloride (PHC) is a potent anticholinergic agent with selective antagonist activity against M1 and M3 muscarinic acetylcholine receptors. This selectivity profile confers a therapeutic advantage by minimizing the M2 receptor-mediated cardiovascular side effects commonly associated with non-selective anticholinergic drugs. Beyond its classical anticholinergic effects, which include the inhibition of glandular secretions and relaxation of smooth muscle, PHC exhibits significant anti-inflammatory, antioxidant, and anti-apoptotic properties. These pleiotropic effects are mediated, in part, through the modulation of key intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mammalian target of rapamycin (mTOR) pathways. This technical guide provides a comprehensive overview of the anticholinergic and associated pharmacological effects of this compound hydrochloride, detailing its receptor affinity, functional antagonism, and mechanisms of action at the cellular and molecular levels. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts.

Core Anticholinergic Mechanism of Action

This compound hydrochloride exerts its primary pharmacological effects by competitively antagonizing the binding of acetylcholine to muscarinic receptors. Its high affinity for M1 and M3 subtypes, with comparatively lower affinity for the M2 subtype, is a key feature of its mechanism of action.

Receptor Binding Affinity

Table 1: Antagonist Potency (pA2) of this compound Hydrochloride

| Parameter | Agonist | Tissue Preparation | Value | Reference |

| pA2 | Acetylcholine | Guinea Pig Trachea | 8.86 ± 0.12 | [1] |

Experimental Protocol: Determination of pA2 Value in Guinea Pig Trachea

This protocol outlines the methodology for determining the pA2 value of this compound hydrochloride for its antagonist activity at muscarinic receptors in an isolated tissue preparation.[1]

1.2.1. Tissue Preparation:

-

Male guinea pigs (250-350 g) are euthanized by cervical dislocation.

-

The trachea is excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

-

The trachea is cut into rings (2-3 mm in width), and the epithelium can be left intact or removed.

-

The tracheal rings are suspended in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

-

The rings are connected to an isometric force transducer to record changes in tension. An initial tension of 1 g is applied, and the tissues are allowed to equilibrate for at least 60 minutes, with the bath solution being changed every 15 minutes.

1.2.2. Experimental Procedure:

-

Cumulative concentration-response curves to acetylcholine (e.g., 10⁻⁹ to 10⁻³ M) are obtained to establish a baseline contractile response.

-

The tissues are then washed and allowed to return to baseline tension.

-

This compound hydrochloride is added to the organ bath at a specific concentration (e.g., 10⁻⁹, 10⁻⁸, 10⁻⁷ M) and incubated for a predetermined period (e.g., 30 minutes).

-

A second cumulative concentration-response curve to acetylcholine is then generated in the presence of the antagonist.

-

This process is repeated with different concentrations of this compound hydrochloride.

1.2.3. Data Analysis:

-

The dose ratio is calculated for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

-

The pA2 value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Diagram 1: Experimental Workflow for pA2 Determination

Caption: Workflow for determining the pA2 value of an antagonist.

Anti-inflammatory Effects and Signaling Pathway Modulation

This compound hydrochloride has demonstrated significant anti-inflammatory properties in various preclinical models. These effects are largely attributed to its ability to modulate key inflammatory signaling pathways, primarily the NF-κB and mTOR pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound hydrochloride has been shown to inhibit the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][3]

Table 2: Effects of this compound Hydrochloride on Inflammatory Mediators

| Cell/Animal Model | Inflammatory Stimulus | This compound HCl Concentration/Dose | Measured Effect | Reference |

| Microglial Cells | Lipopolysaccharide (LPS) | Various concentrations | Inhibition of NO, PGE2, IL-1β, and TNF-α release | [2] |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 1 and 5 µg/mL | Inhibition of NO, PGE2, IL-6, IL-1β, and TNF-α release | |

| Rats with Acute Lung Injury | Lipopolysaccharide (LPS) | 0.3, 1, and 3 mg/kg | Attenuation of lung injury and reduction of TNF-α and IL-6 |

2.1.1. Experimental Protocol: Assessment of NF-κB Inhibition in Microglial Cells

Cell Culture and Treatment:

-

Microglial cells (e.g., BV-2 cell line) are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Cells are pre-treated with various concentrations of this compound hydrochloride for a specified time (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the culture medium.

Measurement of Inflammatory Mediators:

-

Nitric oxide (NO) production in the culture supernatant is measured using the Griess reagent.

-

The concentrations of prostaglandins (e.g., PGE2) and cytokines (e.g., IL-1β, TNF-α) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Western Blot Analysis of NF-κB Pathway Proteins:

-

After treatment, cells are lysed to extract total protein or nuclear and cytoplasmic fractions.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, IκBα).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Diagram 2: this compound Hydrochloride Inhibition of the NF-κB Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Study on the mechanism of action of this compound hydrochloride on LPS-induced acute lung injury by regulating autophagy through the mTOR/Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride inhibits the LPS-induced inflammatory response in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Penehyclidine Hydrochloride for Organophosphorus Poisoning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organophosphorus (OP) poisoning is a significant global health issue, characterized by high morbidity and mortality. The primary mechanism of OP toxicity is the irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) and subsequent cholinergic crisis. While atropine has been a cornerstone of treatment, its lack of receptor selectivity leads to significant side effects. Penehyclidine hydrochloride (PHC), a newer anticholinergic agent, offers a more targeted therapeutic approach. This technical guide provides a comprehensive overview of the mechanism of action, clinical efficacy, safety profile, and experimental data related to the use of this compound hydrochloride in the management of organophosphorus poisoning.

Mechanism of Action

This compound hydrochloride is a selective antagonist of muscarinic M1 and M3 receptors and also exhibits antagonistic effects on nicotinic receptors.[1][2] This selectivity is a key differentiator from atropine, which non-selectively blocks all muscarinic receptor subtypes.

-

Muscarinic Receptor Antagonism: By blocking M1 and M3 receptors, this compound hydrochloride effectively counteracts the muscarinic symptoms of OP poisoning, such as excessive secretions (salivation, lacrimation, bronchorrhea), bronchoconstriction, and bradycardia.[3] Its relative sparing of M2 receptors, which are prevalent in the heart, results in a lower incidence of tachycardia compared to atropine.[1]

-

Nicotinic Receptor Antagonism: this compound hydrochloride also antagonizes nicotinic receptors at the neuromuscular junction and in the central nervous system (CNS).[1] This action helps to alleviate nicotinic symptoms like muscle fasciculations, weakness, and paralysis, which are not addressed by atropine. Its ability to cross the blood-brain barrier allows it to counteract the central cholinergic effects of OP poisoning.

-

Anti-inflammatory and Anti-apoptotic Effects: Preclinical studies suggest that this compound hydrochloride possesses anti-inflammatory and anti-apoptotic properties, which may contribute to its therapeutic efficacy by mitigating the secondary organ damage associated with severe poisoning.

Signaling Pathways

Organophosphorus compounds lead to an overstimulation of cholinergic receptors. This compound hydrochloride acts by competitively blocking these receptors, thereby interrupting the downstream signaling cascades.

Efficacy Data

Multiple meta-analyses of randomized controlled trials (RCTs) have demonstrated the superiority of this compound hydrochloride, both alone and in combination with atropine, over atropine monotherapy in the treatment of acute OP poisoning.

Clinical Outcome Data

The following tables summarize the quantitative data from meta-analyses comparing this compound hydrochloride (PHC)-based regimens with atropine-alone regimens.

Table 1: Comparison of Cure Rates and Mortality Rates

| Comparison | Number of Studies | Number of Patients | Outcome | Result (Risk Ratio [95% CI]) | p-value | Reference(s) |

| PHC + Atropine vs. Atropine | 7 | 594 | Cure Rate | 1.13 [1.07-1.19] | <0.00001 | |

| PHC vs. Atropine | 8 | 569 | Cure Rate | 1.16 [1.08-1.24] | <0.00001 | |

| PHC + Atropine vs. Atropine | 5 | 399 | Mortality Rate | 0.17 [0.06-0.49] | 0.0009 | |

| PHC vs. Atropine | 7 | 429 | Mortality Rate | 0.35 [0.19-0.65] | 0.001 |

Table 2: Comparison of Clinical Course Parameters

| Comparison | Outcome | Result (Weighted Mean Difference [95% CI] or Standardized Mean Difference [95% CI]) | p-value | Reference(s) |

| PHC vs. Atropine | Hospitalization Time (days) | WMD = -3.89 [-4.37 to -3.41] | <0.001 | |

| PHC vs. Atropine | Time for AChE to return to 50-60% of normal | SMD = -1.87 [-2.03 to -1.70] | <0.001 | |

| PHC vs. Atropine | Coma Time (hours) | WMD = -5.57 [-7.20 to -3.95] | <0.001 | |

| PHC vs. Atropine | Mechanical Ventilation Time (days) | WMD = -2.16 [-2.79 to -1.53] | <0.001 |

Safety and Tolerability

This compound hydrochloride is generally associated with a better safety profile compared to atropine, primarily due to its receptor selectivity.

Table 3: Incidence of Adverse Reactions and Complications

| Comparison | Outcome | Result (Risk Ratio [95% CI]) | p-value | Reference(s) |

| PHC vs. Atropine | Overall Incidence of Adverse Reactions | 0.19 [0.17-0.22] | <0.001 | |

| PHC vs. Atropine | Overall Incidence of Complications | 0.35 [0.28-0.43] | <0.001 |

The most commonly reported adverse effect of this compound hydrochloride is dry mouth. Other potential side effects, though generally less frequent than with atropine, can include blurred vision, dizziness, and urinary retention.

Experimental Protocols

Detailed experimental protocols from the original clinical trials are often not fully reported in meta-analyses. However, a general framework for these studies can be outlined.

General Clinical Trial Design

-

Patient Population: Patients with a clear history of OP exposure and clinical signs of poisoning. Severity is often graded based on clinical presentation and AChE activity levels.

-

Interventions:

-

Experimental Group: this compound hydrochloride administered intravenously or intramuscularly, often in combination with a cholinesterase reactivator (e.g., pralidoxime). Dosages vary between studies.

-

Control Group: Atropine administered intravenously, with the dose titrated to effect (atropinization), also typically with a cholinesterase reactivator.

-

-

Outcome Measures:

-

Primary: Cure rate, mortality rate.

-

Secondary: Time to atropinization, time for AChE activity to recover, duration of mechanical ventilation, length of hospital stay, and incidence of adverse events and complications.

-

Preclinical Study Design

-

Animal Models: Rodent (rats, mice) and sometimes larger animal models (swine) are used. Poisoning is induced by administration of a specific organophosphorus compound (e.g., dichlorvos).

-

Interventions: Animals are treated with this compound hydrochloride, atropine, or a combination, often following a standardized poisoning protocol.

-

Outcome Measures: Survival rates, biochemical markers of organ damage, histopathological examination of tissues (e.g., lung, brain), and assessment of inflammatory markers and apoptotic pathways.

Conclusion and Future Directions

The available evidence strongly suggests that this compound hydrochloride is a valuable therapeutic agent in the management of acute organophosphorus poisoning, offering improved efficacy and a more favorable safety profile compared to atropine. Its selective antagonism of M1/M3 and nicotinic receptors provides a more targeted approach to reversing the cholinergic crisis.

Future research should focus on:

-

Conducting large-scale, multicenter, double-blind, randomized controlled trials to establish definitive treatment guidelines and optimal dosing regimens.

-

Further elucidating the specific intracellular signaling pathways modulated by this compound hydrochloride to better understand its organ-protective effects.

-

Investigating the pharmacokinetic and pharmacodynamic interactions between this compound hydrochloride and various cholinesterase reactivators to optimize combination therapy.

This technical guide summarizes the current understanding of this compound hydrochloride's role in treating organophosphorus poisoning. As research progresses, a more refined understanding of its clinical application and molecular mechanisms will undoubtedly emerge, further solidifying its place in the therapeutic armamentarium against this life-threatening condition.

References

Penehyclidine Hydrochloride: A Potential Therapeutic Agent for Acute Respiratory Distress Syndrome (ARDS)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Respiratory Distress Syndrome (ARDS) remains a significant challenge in critical care medicine, characterized by acute, diffuse, inflammatory lung injury leading to severe hypoxemia. This technical guide explores the therapeutic potential of Penehyclidine Hydrochloride (PHC), a selective anticholinergic agent, in the management of ARDS. Drawing upon a comprehensive review of preclinical studies, this document elucidates the multifaceted mechanisms of action of PHC, including its potent anti-inflammatory, anti-apoptotic, and antioxidant properties. We present a detailed overview of the key signaling pathways modulated by PHC, supported by quantitative data from various experimental models of ARDS. Furthermore, this guide provides a compilation of experimental protocols and visual representations of the molecular pathways to facilitate further research and development in this promising area.

Introduction

Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure with high morbidity and mortality rates.[1][2] The pathophysiology of ARDS is complex, involving damage to the alveolar-capillary membrane, leading to increased permeability, pulmonary edema, and an overwhelming inflammatory response.[3] this compound Hydrochloride (PHC), a novel anticholinergic drug, has demonstrated significant protective effects in various preclinical models of ARDS.[2][4] This guide synthesizes the current understanding of PHC's therapeutic mechanisms in ARDS, providing a technical resource for researchers and drug development professionals.

Mechanisms of Action

PHC exerts its protective effects in ARDS through several interconnected mechanisms:

-

Anti-inflammatory Effects: PHC significantly attenuates the inflammatory cascade in ARDS. It has been shown to reduce the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This anti-inflammatory action is mediated, in part, by the inhibition of the Toll-like receptor (TLR) 2/4 and Nuclear Factor-kappa B (NF-κB) signaling pathways.

-

Anti-apoptotic Effects: Apoptosis of alveolar epithelial and endothelial cells is a key feature of ARDS. PHC has been shown to inhibit apoptosis by modulating the Fas/Fas Ligand (FasL) signaling pathway, leading to decreased expression of pro-apoptotic proteins like caspase-3 and caspase-8.

-

Regulation of Autophagy: Autophagy plays a dual role in ARDS. PHC appears to promote protective autophagy, which helps in clearing damaged cellular components and maintaining cellular homeostasis. This effect is linked to the regulation of autophagy-related pathways.

-

Antioxidant Effects: Oxidative stress is a major contributor to lung injury in ARDS. PHC has been shown to mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, which upregulates the expression of antioxidant enzymes.

Key Signaling Pathways Modulated by this compound

The therapeutic effects of PHC in ARDS are underpinned by its ability to modulate several critical intracellular signaling pathways.

Inhibition of the TLR2/4-NF-κB Signaling Pathway

The TLR2/4-NF-κB pathway is a central driver of the inflammatory response in ARDS. Pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), activate TLR2/4, leading to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines. PHC has been demonstrated to suppress the expression of TLR2/4 and inhibit the activation of NF-κB, thereby downregulating the production of TNF-α and IL-6.

Modulation of the Fas/FasL Apoptotic Pathway

The Fas/FasL system is a key regulator of apoptosis. In ARDS, increased expression of Fas and FasL on alveolar cells triggers a caspase cascade, leading to programmed cell death. PHC has been found to downregulate the expression of Fas and FasL, as well as the downstream effector caspases, caspase-8 and caspase-3, thereby protecting lung cells from apoptosis.

Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nrf2/HO-1 pathway is a critical defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant genes, including HO-1. PHC has been shown to promote the activation of this pathway, leading to reduced oxidative damage in the lungs.

Quantitative Data from Preclinical Studies

The efficacy of PHC in preclinical models of ARDS has been quantified through various biochemical and physiological measurements. The following tables summarize key findings from these studies.

Table 1: Effect of this compound on Inflammatory Cytokines in ARDS Models

| Model | Cytokine | Control Group | ARDS Model Group | PHC Treatment Group | P-value | Reference |

| LPS-induced ALI (rats) | TNF-α (pg/mL) | Not Reported | Significantly Increased | Significantly Decreased | <0.05 | |

| LPS-induced ALI (rats) | IL-6 (pg/mL) | Not Reported | Significantly Increased | Significantly Decreased | <0.05 | |

| T/HS-induced ALI (rats) | TNF-α (pg/mL) | Not Reported | Significantly Increased | Significantly Decreased | Not Reported | |

| T/HS-induced ALI (rats) | IL-6 (pg/mL) | Not Reported | Significantly Increased | Significantly Decreased | Not Reported | |

| T/HS-induced ALI (rats) | IL-1β (pg/mL) | Not Reported | Significantly Increased | Significantly Decreased | Not Reported | |

| Oleic acid-induced ARDS (rats) | IL-1 (µg/L) | Not Reported | 20.04 ± 0.39 | 18.38 ± 0.28 | <0.05 | |

| Oleic acid-induced ARDS (rats) | IL-6 (µg/L) | Not Reported | 14.28 ± 1.33 | 12.64 ± 0.67 | <0.05 | |

| LPS-induced BEAS-2B cells | IFN-γ | Control | Significantly Elevated | Significantly Reduced | <0.05 | |

| LPS-induced BEAS-2B cells | TNF-α | Control | Significantly Elevated | Significantly Reduced | <0.05 | |

| LPS-induced BEAS-2B cells | IL-1β | Control | Significantly Elevated | Significantly Reduced | <0.05 | |

| LPS-induced BEAS-2B cells | IL-6 | Control | Significantly Elevated | Significantly Reduced | <0.05 |

T/HS: Trauma/Hemorrhagic Shock

Table 2: Effect of this compound on Lung Injury Parameters in ARDS Models

| Model | Parameter | Control Group | ARDS Model Group | PHC Treatment Group | P-value | Reference |

| Oleic acid-induced ARDS (rats) | PaO₂/FiO₂ (mmHg) | Not Reported | 113.91 ± 47.78 | 204.42 ± 31.61 | <0.05 | |

| Oleic acid-induced ARDS (rats) | Lung W/D Ratio | Not Reported | 6.82 ± 0.59 | 5.80 ± 0.44 | <0.01 | |

| Oleic acid-induced ARDS (rats) | Lung MDA (nmol/mg) | Not Reported | 5.17 ± 0.29 | 3.95 ± 0.28 | <0.05 | |

| Oleic acid-induced ARDS (rats) | Lung SOD (U/mg) | Not Reported | 45.09 ± 1.69 | 48.75 ± 2.41 | <0.01 |

W/D: Wet-to-Dry; MDA: Malondialdehyde; SOD: Superoxide Dismutase

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies investigating the effects of PHC in ARDS.

Lipopolysaccharide (LPS)-Induced ARDS Model

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Induction of ARDS: A single intraperitoneal or intravenous injection of LPS (e.g., 5 mg/kg) is administered to induce a systemic inflammatory response leading to acute lung injury.

-

PHC Administration: PHC is typically administered intravenously or intraperitoneally at varying doses (e.g., 1-3 mg/kg) either before or after LPS challenge.

-

Assessment of Lung Injury: At a predetermined time point (e.g., 6 hours) after LPS administration, animals are euthanized. Lung tissue is harvested for histological analysis (H&E staining), measurement of wet-to-dry weight ratio, and biochemical assays (e.g., ELISA for cytokines, Western blot for protein expression). Arterial blood gas analysis is performed to assess oxygenation.

Oleic Acid-Induced ARDS Model

-

Animal Model: Male Sprague-Dawley rats are frequently used.

-

Induction of ARDS: A single intravenous injection of oleic acid (e.g., 0.1 mL/kg) is administered to induce direct endothelial injury in the pulmonary microvasculature, leading to ARDS.

-

PHC Administration: PHC (e.g., 1.0 mg/kg) is administered intravenously after the oleic acid challenge.

-

Assessment of Lung Injury: Similar to the LPS model, assessment includes arterial blood gas analysis, lung wet-to-dry ratio, histological examination, and measurement of inflammatory and oxidative stress markers in serum and lung tissue.

Trauma/Hemorrhagic Shock (T/HS)-Induced ARDS Model

-

Animal Model: Rats are subjected to blunt chest trauma followed by controlled hemorrhage to induce a state of shock.

-

PHC Administration: PHC is administered either before or after the induction of T/HS.

-

Assessment of Lung Injury: Evaluation includes arterial blood gas analysis, histological assessment of lung tissue, and measurement of inflammatory cytokines and apoptotic markers.

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound Hydrochloride holds significant promise as a therapeutic agent for ARDS. Its ability to concurrently target multiple key pathological pathways—inflammation, apoptosis, and oxidative stress—makes it an attractive candidate for further development. Future research should focus on elucidating the precise molecular interactions of PHC with its targets and translating these findings into well-designed clinical trials to evaluate its safety and efficacy in human ARDS patients. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for advancing these research endeavors.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound hydrochloride exerts protective effects in rats with acute lung injury via the Fas/FasL signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological agents for adults with acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound ameliorates acute lung injury by inhibiting Toll-like receptor 2/4 expression and nuclear factor-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

Penehyclidine hydrochloride synthesis process

An In-depth Technical Guide to the Synthesis of Penehyclidine Hydrochloride

Introduction

This compound hydrochloride is a selective anticholinergic drug widely used as a preanesthetic medication and for the treatment of organophosphate poisoning.[1] Unlike broader anticholinergic agents like atropine, it exhibits selectivity for M1 and M3 muscarinic receptors, which can offer a more favorable side-effect profile.[2] This technical guide provides a detailed overview of a modern and scalable synthesis process for producing high-purity this compound hydrochloride, tailored for researchers, chemists, and drug development professionals. The information is primarily based on an improved process that avoids complex purification steps like fractional distillation in favor of robust crystallization and aqueous workup procedures.[3]

Core Synthesis Pathway

The synthesis of this compound hydrochloride is efficiently achieved through a two-step process starting from commercially available precursors. The initial synthesis was first reported in 1984 and later optimized.[3] The modern, scalable route involves a Corey–Chaykovsky epoxidation followed by a nucleophilic ring-opening substitution, which has been refined to improve overall yield and purity.[3] The overall yield of this improved process is reported to be 54%, a significant increase from the original 36%.

The general synthetic scheme is as follows:

-

Step 1: Epoxidation. 1-methyl-4-piperidone reacts with a sulfonium ylide (generated in situ) in a Corey-Chaykovsky reaction to form an intermediate spiro-epoxide.

-

Step 2: Ring-Opening and Esterification. The epoxide intermediate is then reacted with xanthene-9-carboxylic acid. This step involves a nucleophilic attack by the carboxylate on the epoxide, leading to a ring-opening and simultaneous esterification to form the this compound free base.

-

Step 3: Salt Formation. The final product, this compound hydrochloride, is obtained by treating the this compound free base with hydrochloric acid.

Logical Synthesis Workflow

The following diagram illustrates the key transformations in the synthesis of this compound hydrochloride.

Caption: Synthetic workflow for this compound hydrochloride.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the improved synthesis process.

Table 1: Reaction Conditions and Yields

| Step | Reaction Type | Key Reagents | Solvent(s) | Temperature | Time | Yield |

| 1 | Corey-Chaykovsky | 1-methyl-4-piperidone, (CH₃)₃S⁺CH₃SO₄⁻, Base | Varies (e.g., Toluene) | 20–30 °C | 22–65 h | Up to 90% |

| 2 | Ring-Opening & Esterification | Spiro-epoxide, Xanthene-9-carboxylic acid | Toluene | 80 °C | Not specified | ~60% (calculated) |

| 3 | Salt Formation | This compound Free Base | HCl | Not specified | Not specified | High |

Data compiled from an improved synthesis strategy reported in Organic Process Research & Development.

Table 2: Purity and Quality Control

| Product | Analysis Method | Purity Specification |

| This compound Hydrochloride | HPLC (Area %) | >99.9% |

This high level of purity is achieved without the need for fractional distillation, relying instead on optimized crystallization methods.

Detailed Experimental Protocols

The following protocols are adapted from a reported scalable synthesis.

Step 1: Synthesis of the Spiro-epoxide Intermediate (Corey-Chaykovsky Reaction)

-

Reagent Preparation: Prepare trimethylsulfonium methyl sulfate (1.5 equivalents) by stirring dimethyl sulfide (1.65 equivalents) and dimethyl sulfate (1.5 equivalents) in a suitable solvent (e.g., toluene, 5 volumes).

-

Ylide Formation: Add a base (e.g., potassium hydroxide) to the trimethylsulfonium salt solution and stir the mixture at 20–30 °C for 30 minutes to generate the sulfonium ylide.

-

Epoxidation: Add 1-methyl-4-piperidone (1 equivalent) to the ylide mixture.

-

Reaction: Stir the resulting mixture at room temperature for 22–65 hours. The progress of the reaction should be monitored by HPLC analysis.

-

Workup: Upon completion, proceed with an aqueous workup to isolate the crude spiro-epoxide intermediate. The robust crystallization method employed in the improved synthesis avoids the need for distillation. A scale-up of this reaction on a 500g scale has been successfully achieved with a yield of up to 90%.

Step 2 & 3: Synthesis of this compound Hydrochloride

-

Esterification: The crude spiro-epoxide intermediate from Step 1 is reacted with xanthene-9-carboxylic acid in a suitable solvent such as toluene.

-

Reaction Conditions: The reaction mixture is heated to 80 °C and maintained until the reaction is complete (as monitored by HPLC).

-

Isolation of Free Base: After the reaction, the mixture undergoes an aqueous workup to isolate the this compound free base.

-

Salt Formation: The purified this compound free base is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the final product.

-

Purification: The resulting solid is collected by filtration and dried to yield this compound hydrochloride with a purity exceeding 99.9% by HPLC.

Conclusion

The described synthetic route offers a robust, scalable, and high-yield process for the production of pharmaceutical-grade this compound hydrochloride. By optimizing the Corey-Chaykovsky reaction and replacing problematic purification steps with controlled crystallization, this method provides a significant improvement over earlier synthetic strategies. This guide provides drug development professionals with the core technical details necessary to understand and implement this efficient synthesis.

References

Methodological & Application

Penehyclidine Hydrochloride: Application Notes and Protocols for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penehyclidine hydrochloride (PHC) is a selective anticholinergic agent with potent antimuscarinic and antinicotinic activities.[1] It is clinically used for premedication in anesthesia and in the treatment of organophosphate poisoning.[2][3] Emerging in vivo research has highlighted its significant protective effects against a variety of inflammatory conditions, including sepsis, acute lung injury (ALI), and ischemia-reperfusion injury in various organs.[4][5] These protective effects are attributed to its ability to modulate key inflammatory and oxidative stress signaling pathways.

This document provides a comprehensive overview of the in vivo applications of this compound hydrochloride, including detailed dosage information, experimental protocols, and an exploration of its molecular mechanisms of action.

Data Presentation: In Vivo Dosages of this compound Hydrochloride

The following table summarizes effective dosages of this compound hydrochloride used in various in vivo models. Researchers should note that the optimal dosage may vary depending on the specific animal model, disease state, and experimental endpoint.

| Animal Model | Condition | Dosage Range | Route of Administration | Key Findings |

| Mouse | Sepsis (Cecal Ligation and Puncture - CLP) | 0.3 - 0.45 mg/kg | Intraperitoneal (IP) | Reduced serum TNF-α, decreased lipid peroxidation, and improved survival. |

| Mouse | Renal Ischemia-Reperfusion (I/R) Injury | 0.1 - 1.0 mg/kg | Intravenous (IV) | Ameliorated renal injury by activating the Nrf2 signaling pathway. |

| Mouse | Sepsis-induced Acute Lung Injury (CLP model) | 0.45 mg/kg | Intraperitoneal (IP) | Decreased pulmonary microvascular permeability. |

| Rat | Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) | 0.3 - 3.0 mg/kg | Intraperitoneal (IP) | Attenuated lung injury in a dose-dependent manner. |

| Rat | LPS-induced Acute Lung Injury (ALI) | 1.0 mg/kg | Intravenous (IV) | Reduced pulmonary edema and inflammation. |

| Rat | Renal Ischemia-Reperfusion (I/R) Injury | 0.45 mg/kg | Intravenous (IV) | Protected kidneys by reducing oxidative stress and apoptosis. |

| Rat | Chronic Obstructive Pulmonary Disease (COPD) with Mechanical Ventilation | 1.0 mg/kg | Intravenous (IV) | Alleviated pulmonary inflammatory response. |

Experimental Protocols

Protocol 1: this compound Hydrochloride in a Murine Sepsis Model

This protocol details the induction of sepsis in mice using the cecal ligation and puncture (CLP) model and the administration of this compound hydrochloride.

Materials:

-

This compound hydrochloride (PHC)

-

Sterile 0.9% saline

-

Anesthetic agent (e.g., ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps)

-

Suture material (e.g., 4-0 silk)

-

27G needle

Procedure:

-

Animal Preparation: Acclimatize male C57BL/6 mice (8-12 weeks old) for at least one week under standard laboratory conditions.

-